

Disulfiram Shows Promise in Patient-Derived Xenografts for Hard-to-Treat Cancers

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For Immediate Release

New research evaluating the anti-cancer effects of **Disul**firam, a drug traditionally used for the treatment of alcoholism, is demonstrating significant potential in preclinical studies utilizing patient-derived xenografts (PDX). These studies, which involve implanting tumor tissue from a human patient into an immunodeficient mouse, provide a more clinically relevant model for testing novel cancer therapies. The findings suggest that **Disul**firam, particularly in combination with other chemotherapy agents, could offer a new therapeutic avenue for several aggressive cancers, including small cell lung cancer, glioblastoma, and certain types of breast and testicular cancers.

The anti-neoplastic activity of **Disul**firam is primarily attributed to its ability to inhibit the NF-κB signaling pathway and the 26S proteasome, cellular machinery that cancer cells often exploit to survive and proliferate. This dual-pronged attack can induce cancer cell death and sensitize tumors to conventional chemotherapy.

Comparative Efficacy in Patient-Derived Xenograft (PDX) Models

Recent studies have provided quantitative data on the efficacy of **Disul**firam in various PDX models, often in direct comparison with standard-of-care treatments.



Cancer Type	Treatment Group	Dosing Regimen	Outcome	Tumor Growth Inhibition (%)	Source
Small Cell Lung Cancer	Cisplatin	2 mg/kg, every three days	Tumor Growth	-	Wang et al., 2022
Disulfiram + Cisplatin	50 mg/kg DSF + 2 mg/kg Cisplatin, every three days	Significant Tumor Growth Inhibition	~60%	Wang et al., 2022	
Glioblastoma (Temozolomi de-Resistant)	Temozolomid e	-	In vitro cell viability	-	Triscott et al., 2012
Disulfiram	IC50 of ~350 nM	Significant decrease in cell viability	-	Triscott et al., 2012	
Breast Cancer (Triple- Negative)	Control	-	Tumor Volume (mm³) at Day 21	-	Chen et al., 2006
Disulfiram	50 mg/kg/day	Reduced Tumor Growth	74%	Chen et al., 2006	
Testicular Germ Cell Tumor (Cisplatin- Resistant)	Cisplatin	-	Mean Tumor Volume (mm³)	-	Styczen et al., 2022
Disulfiram + Cisplatin	-	Significant reduction in	~73% (vs. Cisplatin	Styczen et al., 2022	

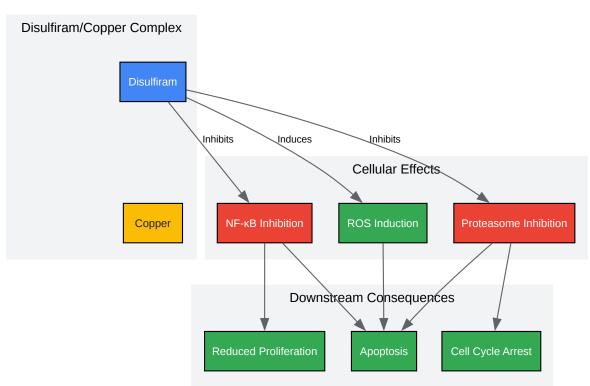


tumor growth alone)

Note: Some of the referenced studies utilized cell-line derived xenografts, which are a valuable preclinical model, while efforts were made to prioritize and include data from patient-derived xenografts where available.

Key Signaling Pathways Targeted by Disulfiram

Disulfiram's anti-cancer effects are mediated through the disruption of key cellular signaling pathways that are often dysregulated in cancer.



Disulfiram's Anti-Cancer Signaling Pathways

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Caption: **Disul**firam, in the presence of copper, inhibits the proteasome and NF-κB pathway while inducing reactive oxygen species (ROS), leading to cancer cell death.



Experimental Protocols

The following are summaries of the methodologies used in the key experiments cited in this guide.

Patient-Derived Xenograft (PDX) Model Establishment

Patient tumor tissue is obtained fresh from surgery and washed in a sterile saline solution. The tissue is then minced into small fragments (typically 2-3 mm³) and implanted subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG mice). Tumor growth is monitored regularly by caliper measurements. Once the tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[1][2]

In Vivo Administration of Disulfiram

Disulfiram is typically dissolved in a vehicle such as corn oil or a mixture of DMSO and polyethylene glycol. The solution is then administered to the mice via oral gavage or intraperitoneal injection. Dosing schedules can vary but are often daily or on a 5-days-on, 2-days-off schedule. For studies involving the potentiation of **Disul**firam's effects with copper, a copper supplement like copper gluconate may be co-administered.[3][4]

Western Blotting for NF-kB Pathway Analysis

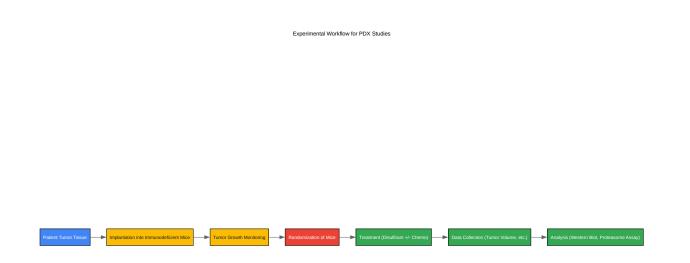
To assess the impact of **Disul**firam on the NF-κB pathway, protein lysates are collected from treated and untreated tumor tissues or cells. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies specific for key NF-κB pathway proteins, such as phospho-p65, total p65, and IκBα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][6][7]

Proteasome Activity Assay

The chymotrypsin-like activity of the 26S proteasome is measured using a fluorogenic substrate, such as Suc-LLVY-AMC. Protein extracts from treated and untreated tumors are incubated with the substrate, and the release of free AMC is measured over time using a



fluorometer. A decrease in the rate of AMC release in the **Disul**firam-treated samples compared to the control indicates proteasome inhibition.[8]



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Caption: Workflow for assessing **Disul**firam's efficacy in patient-derived xenograft models.

Conclusion

The data from patient-derived xenograft studies provide a strong rationale for the continued investigation of **Disul**firam as a repurposed anti-cancer agent. Its ability to synergize with existing chemotherapies and overcome resistance mechanisms in clinically relevant preclinical models is particularly encouraging. Further clinical trials are warranted to validate these promising preclinical findings and to establish the safety and efficacy of **Disul**firam in cancer patients.



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